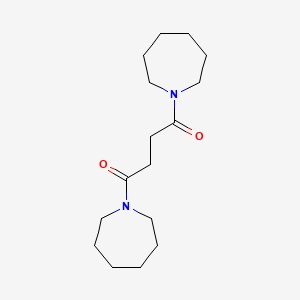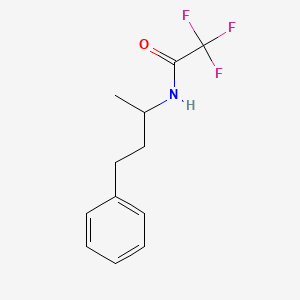![molecular formula C12H7ClF3N3O B10972266 N-[2-chloro-5-(trifluoromethyl)phenyl]pyrazine-2-carboxamide](/img/structure/B10972266.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine carboxamides. This compound is characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazine ring through a carboxamide linkage. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]pyrazine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloro-5-(trifluoromethyl)aniline and pyrazine-2-carboxylic acid.
Coupling Reaction: The 2-chloro-5-(trifluoromethyl)aniline is reacted with pyrazine-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide linkage.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity of the final product.
Chemical Reactions Analysis
N-[2-chloro-5-(trifluoromethyl)phenyl]pyrazine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The carboxamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]pyrazine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of thymidylate synthase, which is involved in DNA synthesis .
Comparison with Similar Compounds
N-[2-chloro-5-(trifluoromethyl)phenyl]pyrazine-2-carboxamide can be compared with other similar compounds such as:
N-(2-chloro-5-(trifluoromethyl)phenyl)tetra-decanamide: This compound has a similar phenyl ring with chloro and trifluoromethyl groups but differs in the amide linkage.
2-chloro-5-(trifluoromethyl)pyridine: This compound has a pyridine ring instead of a pyrazine ring.
Benzenamine, 2-chloro-5-(trifluoromethyl): This compound lacks the carboxamide linkage and has an amine group instead.
Properties
Molecular Formula |
C12H7ClF3N3O |
|---|---|
Molecular Weight |
301.65 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H7ClF3N3O/c13-8-2-1-7(12(14,15)16)5-9(8)19-11(20)10-6-17-3-4-18-10/h1-6H,(H,19,20) |
InChI Key |
HXNMIRRNEGPXJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=NC=CN=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{5-[(2-Chlorophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10972188.png)

![(1-{2-[(3-Carbamoyl-5-methyl-4-phenylthiophen-2-yl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B10972207.png)
![5-{[3-(Benzylcarbamoyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B10972210.png)
![2-phenyl-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]quinoline-4-carboxamide](/img/structure/B10972211.png)
![2-{[5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B10972226.png)
![{[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B10972229.png)
![4-methyl-3-(5-methyl-4-phenylthiophen-3-yl)-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B10972233.png)
![N-cyclohexyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B10972244.png)
![({5-[(4-Bromo-2-chlorophenoxy)methyl]furan-2-yl}methylidene)propanedinitrile](/img/structure/B10972251.png)
![N-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10972256.png)


![3-Bromo-5-(3,4-dichlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10972279.png)
